4-Methoxy-4-methylcyclohexanecarboxylic acid
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Overview
Description
4-Methoxy-4-methylcyclohexanecarboxylic acid is an organic compound with the molecular formula C9H16O3 It is a derivative of cyclohexane, featuring a methoxy group and a methyl group attached to the cyclohexane ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-4-methylcyclohexanecarboxylic acid typically involves the reaction of 4-Methylenecyclohexanecarboxylic acid ethyl ester with mercury(II) acetate in dry methanol. The reaction mixture is cooled to 0°C and stirred for 15 minutes .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar organic synthesis protocols involving esterification and subsequent functional group modifications.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-4-methylcyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-Methoxy-4-methylcyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways The methoxy and carboxylic acid groups play crucial roles in its reactivity and interactions with other molecules
Comparison with Similar Compounds
4-Methylcyclohexanecarboxylic acid: This compound lacks the methoxy group present in 4-Methoxy-4-methylcyclohexanecarboxylic acid.
Cyclohexanecarboxylic acid: A simpler analog without the methoxy and methyl groups.
Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-methoxy-4-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-9(12-2)5-3-7(4-6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
XYAYHPBWOLNOCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(=O)O)OC |
Origin of Product |
United States |
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